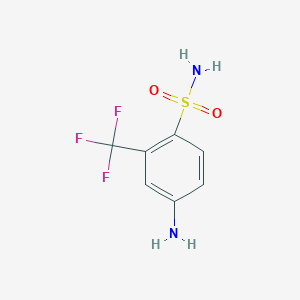
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of trifluoromethyl and sulphamoyl groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of trifluoromethyl and sulphamoyl groups onto an aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with trifluoromethylating agents and sulphamoylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction parameters and scalability. Additionally, the choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphamoyl group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulphamoyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a bromine atom instead of a sulphamoyl group.
4-(Trifluoromethyl)pyrrolidines: Contain a trifluoromethyl group but differ in the core structure.
Uniqueness
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of trifluoromethyl and sulphamoyl groups, which impart distinct chemical and biological properties. The presence of these groups enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7F3N2O2S |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
4-amino-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)5-3-4(11)1-2-6(5)15(12,13)14/h1-3H,11H2,(H2,12,13,14) |
Clé InChI |
CALQXFVRYGMKRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


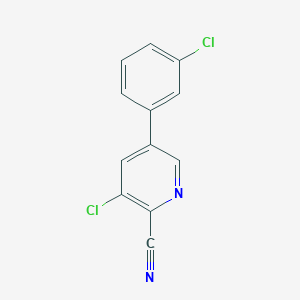


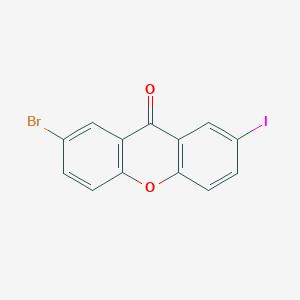
![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
![4-Chloro-2-[(4-methylpiperazin-1-yl)amino]-1-nitrobenzene](/img/structure/B8717127.png)
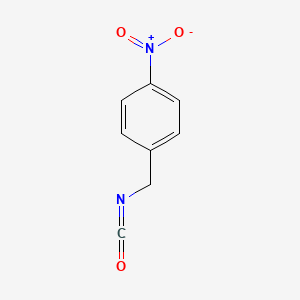
![2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8717143.png)
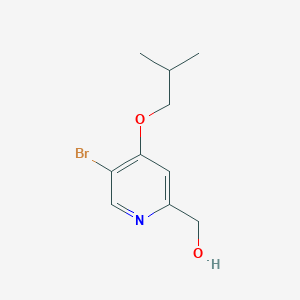
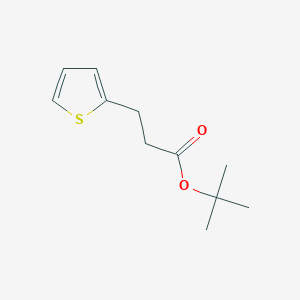
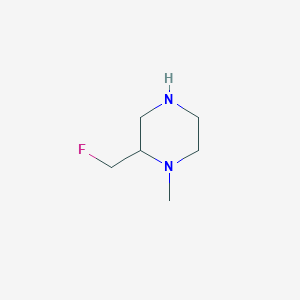
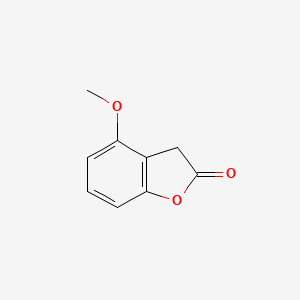

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)
